methyl carbamimidate;sulfuric acid

描述

准备方法

Synthetic Routes and Reaction Conditions: methyl carbamimidate;sulfuric acid can be synthesized through the reaction of methyl isocyanate with sulfuric acid. The reaction typically involves the following steps:

- Methyl isocyanate is reacted with sulfuric acid under controlled temperature conditions.

- The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of carbamimidic acid, methyl ester, sulfate (1:1) involves large-scale reactors where methyl isocyanate and sulfuric acid are combined under optimized conditions to maximize yield and purity. The process includes:

- Continuous feeding of reactants into the reactor.

- Maintaining the reaction temperature and pressure within specific ranges.

- Using purification techniques such as crystallization and filtration to isolate the final product .

化学反应分析

Types of Reactions: methyl carbamimidate;sulfuric acid undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form carbamimidic acid and methanol.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl ester group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used

Major Products Formed:

Hydrolysis: Carbamimidic acid and methanol.

Substitution Reactions: Various substituted carbamimidic acid derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions

科学研究应用

methyl carbamimidate;sulfuric acid has several scientific research applications, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Agrochemicals: The compound is utilized in the production of agrochemicals that enhance crop protection and yield.

Technical Products: It serves as a precursor in the synthesis of technical products used in various industrial applications

作用机制

The mechanism of action of carbamimidic acid, methyl ester, sulfate (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a methylating agent, transferring its methyl group to other molecules. This methylation process can affect the activity of enzymes and other proteins, leading to various biological effects .

相似化合物的比较

- Carbamimidic acid, ethyl ester, sulfate (1:1)

- Carbamimidic acid, propyl ester, sulfate (1:1)

- Carbamimidic acid, butyl ester, sulfate (1:1)

Comparison: methyl carbamimidate;sulfuric acid is unique due to its specific methyl ester group, which imparts distinct chemical properties and reactivity compared to its ethyl, propyl, and butyl counterparts. The methyl ester group makes it more reactive in certain substitution and methylation reactions, making it a valuable intermediate in various synthetic processes .

生物活性

Methyl carbamimidate; sulfuric acid is a compound of interest in various biological and biochemical applications. This article delves into its biological activity, mechanisms of action, and implications in research and therapeutic contexts.

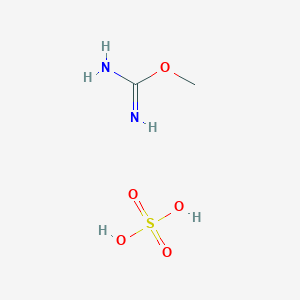

Chemical Structure and Properties

Methyl carbamimidate is derived from carbamic acid and contains a carbamimidate functional group. When combined with sulfuric acid, it forms a salt that enhances its solubility and reactivity. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

- Enzyme Inhibition : Methyl carbamimidate has been shown to inhibit various enzymes, particularly cholinesterases. This inhibition is significant because it can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxicity. Studies have indicated that derivatives of methyl carbamate exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 1.60 to 311.0 µM depending on the specific structure of the compound .

- Oxidative Stress Induction : Exposure to methyl carbamimidate can lead to the generation of reactive oxygen species (ROS), which may compromise cellular integrity and function. For instance, studies have demonstrated that certain carbamate compounds induce oxidative stress in human endothelial cells, leading to DNA damage and apoptosis .

- Genotoxicity : The compound has been implicated in genotoxic effects, as evidenced by increased sister chromatid exchange frequency and micronuclei induction in cell lines exposed to varying concentrations. Such findings highlight the potential risks associated with exposure to methyl carbamimidate in both environmental and clinical settings .

Case Study 1: Toxicity in Mammalian Cells

A study involving CHO-K1 cells revealed that exposure to methyl carbamimidate resulted in significant cytotoxic effects, with an estimated LC50 value of 0.42 mM. The maximum DNA damage was observed at 1.08 mM concentration, indicating a concentration-dependent relationship between exposure levels and cellular viability .

Case Study 2: Environmental Impact

Research has shown that methyl carbamate residues are prevalent in agricultural runoff, affecting aquatic ecosystems. A study assessing the fate of N-methyl carbamate pesticides in tropical water systems highlighted the degradation pathways leading to the accumulation of toxic metabolites like monomethylamine . This underscores the environmental implications of methyl carbamimidate usage in agriculture.

Table 1: Inhibition Potency of Methyl Carbamate Derivatives on AChE and BChE

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 |

| Various N,N-disubstituted thio-carbamates | AChE/BChE | 1.60 - 311.0 |

Table 2: Genotoxic Effects Induced by Methyl Carbamate Compounds

| Compound | Cell Line | Concentration (µg/ml) | Effect Observed |

|---|---|---|---|

| Carbofuran | CHO-K1 | 10 - 100 | Increased sister chromatid exchange |

| Pirimicarb | CHO-K1 | 10 - 300 | Chromosomal aberrations |

| Aldicarb | CHO-K1 | Varies | Concentration-dependent cytotoxicity |

属性

IUPAC Name |

methyl carbamimidate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFRYRPNRLLJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29427-58-5, 2440-60-0 (Parent) | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29427-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylisourea sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024285390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1067467 | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-05-9, 24285-39-0, 29427-58-5 | |

| Record name | O-Methylisourea hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24285-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylisourea sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024285390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylisourea sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-methylisourea hydrogen.sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary synthetic application of O-Methylisourea Sulfate highlighted in the research?

A1: O-Methylisourea Sulfate is primarily used as a reagent for introducing guanidine groups into molecules. This is exemplified by its reaction with amines to yield substituted guanidines. [1, 2, 3] This property is particularly useful in synthesizing compounds like creatine and various N-substituted guanidines and pyrimidines. [1, 2, 3]

Q2: Can you provide an example of a specific synthetic route utilizing O-Methylisourea Sulfate?

A2: One example is the synthesis of Creatine Monohydrate. Researchers reacted O-Methylisourea Sulfate with Sarcosine Sodium Salt to obtain Creatine Monohydrate. This method was highlighted for its moderate reaction conditions and ease of operation. [3, 5]

Q3: Are there any analytical techniques mentioned in the research related to O-Methylisourea Sulfate reactions?

A3: Yes, Thin Layer Chromatography (TLC) is mentioned as a technique to monitor the synthesis of Creatine Monohydrate using O-Methylisourea Sulfate. This method helps optimize reaction conditions and diagnose the reaction progress. [5] Additionally, researchers employed mass spectrometry techniques, specifically Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with liquid chromatography, to analyze peptides derivatized with isotopically labeled O-Methylisourea. [4]

Q4: Beyond its use in synthesizing specific compounds, does the research explore other applications of O-Methylisourea Sulfate?

A4: Yes, one research paper explored the use of isotopically labeled O-Methylisourea (13C and 15N2) for guanidination. This derivatization strategy, coupled with mass spectrometry, enabled the characterization and relative quantification of protein mixtures. [4]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。